(2-Acetamido-4-fluorophenyl)boronic acid
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Overview
Description
(2-Acetamido-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (2-Acetamido-4-fluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Acetamido-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
(2-Acetamido-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological interactions involving boron.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2-Acetamido-4-fluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The acetamido and fluorine substituents can further influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the acetamido group.
2-Fluorophenylboronic acid: Similar structure but lacks the acetamido group and has the fluorine substituent in a different position.
3-Formylphenylboronic acid: Contains a formyl group instead of an acetamido group.
Uniqueness
(2-Acetamido-4-fluorophenyl)boronic acid is unique due to the presence of both the acetamido and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H9BFNO3 |
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Molecular Weight |
196.97 g/mol |
IUPAC Name |
(2-acetamido-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
InChI Key |
ZLPVQZXUYNKBNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)NC(=O)C)(O)O |
Origin of Product |
United States |
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